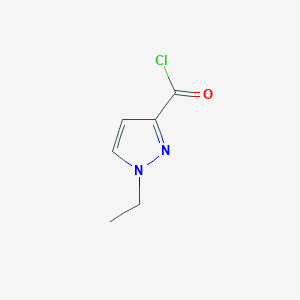

Cloruro de 1-etil-1H-pirazol-3-carbonilo

Descripción general

Descripción

1-Ethyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Aplicaciones Científicas De Investigación

1-Ethyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the synthesis of bioactive molecules that exhibit antimicrobial, antifungal, and anticancer properties.

Medicine: Pyrazole derivatives, including those synthesized from 1-ethyl-1H-pyrazole-3-carbonyl chloride, are investigated for their potential as anti-inflammatory and analgesic agents.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include 1-ethyl-1h-pyrazole-3-carbonyl chloride, have been extensively studied and are known to exhibit diverse biological activities . They have been found to act as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

It is known that pyrazole derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer progression, diabetes, and microbial infections. The downstream effects would depend on the specific pathway and target involved.

Result of Action

Given the known biological activities of pyrazole derivatives, it can be inferred that the compound could potentially induce changes at the molecular and cellular levels that result in its observed biological activities .

Métodos De Preparación

The synthesis of 1-ethyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

1-ethyl-1H-pyrazole+SOCl2→1-ethyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl

In industrial settings, the production of 1-ethyl-1H-pyrazole-3-carbonyl chloride may involve continuous flow processes to enhance efficiency and yield .

Análisis De Reacciones Químicas

1-Ethyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethyl-1H-pyrazole-3-carboxylic acid.

Reduction: It can be reduced to 1-ethyl-1H-pyrazole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation reactions) .

Comparación Con Compuestos Similares

1-Ethyl-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives such as:

1-Methyl-1H-pyrazole-3-carbonyl chloride: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may have different physical properties.

1-Phenyl-1H-pyrazole-3-carbonyl chloride: Contains a phenyl group, leading to different steric and electronic effects, which can influence its reactivity and applications.

1-Ethyl-1H-pyrazole-5-carbonyl chloride: The position of the carbonyl chloride group is different, which can affect the compound’s reactivity and the types of reactions it undergoes.

These comparisons highlight the uniqueness of 1-ethyl-1H-pyrazole-3-carbonyl chloride in terms of its specific reactivity and applications.

Actividad Biológica

1-Ethyl-1H-pyrazole-3-carbonyl chloride (CAS 1006471-16-4) is an organic compound notable for its unique structure which includes a pyrazole ring and a carbonyl chloride functional group. This configuration contributes to its potential biological activity, particularly in medicinal chemistry. The compound's molecular formula is , and its molecular weight is approximately 158.59 g/mol. Understanding its biological interactions is crucial for exploring its applications in drug development and other therapeutic areas.

The presence of the carbonyl chloride group makes 1-ethyl-1H-pyrazole-3-carbonyl chloride a highly reactive electrophile. This reactivity allows it to participate in various nucleophilic substitution reactions, which are essential for synthesizing derivatives with potential biological activity.

Biological Activity Overview

Preliminary studies suggest that 1-ethyl-1H-pyrazole-3-carbonyl chloride may interact with several biological molecules due to its electrophilic nature. The following sections summarize the findings from various studies regarding its biological activity.

Compounds with similar pyrazole structures often interact with a range of biological targets, including enzymes and receptors. The mechanism typically involves binding to active sites, modulating the target's activity, and influencing various biochemical pathways. For instance, similar pyrazole derivatives have shown activities such as:

- Antimicrobial

- Anti-inflammatory

- Antitumor

- Antidiabetic

Case Studies

A review of literature reveals several studies that highlight the biological activities associated with pyrazole derivatives, including 1-ethyl-1H-pyrazole-3-carbonyl chloride:

- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

- Anti-inflammatory Properties : Research indicated that certain pyrazole compounds could inhibit inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

- Enzyme Inhibition : A study on heteroaryl-pyrazole carboxylic acids found that these compounds could inhibit human carbonic anhydrases (CAs), which are important targets in drug design .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds similar to 1-ethyl-1H-pyrazole-3-carbonyl chloride:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole | Chlorine substituent at the fourth position | Different reactivity patterns due to chlorine presence |

| 4-Amino-1-methylpyrazole | Amino group at the fourth position | Known for anti-inflammatory properties |

| 1-Ethyl-3-methylpyrazole | Methyl group at the third position | Often studied for analgesic effects |

The unique functionalization of 1-ethyl-1H-pyrazole-3-carbonyl chloride with a carbonyl chloride group enhances its reactivity compared to other derivatives, allowing for diverse synthetic applications that may not be achievable with less reactive analogs.

Propiedades

IUPAC Name |

1-ethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKHTRVOULRKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006471-16-4 | |

| Record name | 1-Ethylpyrazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.